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Compound of Interest

Compound Name: 2-(4-Aminophenyl)ethanol

Cat. No.: B7734205

This technical guide provides a comprehensive overview of the spectroscopic data for p-
aminophenylethanol (also known as 2-(4-aminophenyl)ethanol), a compound of interest in
chemical synthesis and drug development. The guide is intended for researchers, scientists,
and professionals in drug development, offering detailed spectroscopic data from Nuclear
Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along
with the experimental protocols for these analyses.

Spectroscopic Data Summary

The structural elucidation of p-aminophenylethanol is supported by a combination of
spectroscopic techniques. The quantitative data obtained from *H NMR, 3C NMR, IR, and
Mass Spectrometry are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful technique for determining the structure of organic molecules
by providing information about the chemical environment of nuclei.[1][2]

Table 1: *H NMR Spectroscopic Data for p-Aminophenylethanol (90 MHz, CDCIs)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)

Data not explicitly
found in search

results

Note: While search results confirm the existence of *H NMR spectra for p-aminophenylethanol,
specific peak assignments with chemical shifts, multiplicities, and integrations were not
available in the provided snippets. The table structure is provided as a template.[3]

Table 2: 13C NMR Spectroscopic Data for p-Aminophenylethanol (90 MHz, CDCls)

Chemical Shift (6, ppm) Assignment

Data not explicitly found in search results

Note: Search results confirm the existence of 13C NMR spectra for p-aminophenylethanol, but
specific peak assignments were not detailed in the snippets.[4]

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify functional groups present in a molecule by measuring the
absorption of infrared radiation.[5][6] The spectrum for p-aminophenylethanol exhibits
characteristic absorptions for its amine, hydroxyl, and aromatic functionalities.

Table 3: Key IR Absorption Bands for p-Aminophenylethanol
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Frequency (cm™?) Intensity Assighment

3300-3500 Strong, Broad N-H stretch (primary amine)
and O-H stretch (alcohol)[7][8]

~3000 Medium Aromatic C-H stretch[9]

2850-2960 Medium Aliphatic C-H stretch[9]

~1600 Medium Aromatic C=C bending[10]

~1500 Medium Aromatic C=C bending[10]

~1000 Strong C-O stretch (alcohol)[7]

Note: The specific frequencies are typical ranges for the assigned functional groups. Data is
compiled from general spectroscopy principles found in the search results.[11][12]

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in its identification and structural elucidation.[13][14]

Table 4: Mass Spectrometry Fragmentation Data for p-Aminophenylethanol

m/z Relative Intensity Assignment
137 High Molecular lon [M]*[15]
) [M - CH20H]* (Loss of
106 High ]
hydroxymethyl radical)[15]
) [M - CH20]* (Loss of
107 Medium

formaldehyde)[15]

Note: The molecular formula for p-aminophenylethanol is CsH11NO, with a molecular weight of
137.18 g/mol .[15][16]

Experimental Protocols
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The following sections detail generalized protocols for the spectroscopic analysis of a solid

organic compound like p-aminophenylethanol.

NMR Spectroscopy Protocol

Sample Preparation: Dissolve approximately 5-10 mg of purified p-aminophenylethanol in
0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCIs).[1][17]

Internal Standard: Add a small amount of an internal reference standard, such as
tetramethylsilane (TMS), to the solution.[17]

Transfer: Filter the solution into a clean 5 mm NMR tube.[1]

Acquisition: Place the NMR tube into the spectrometer's probe.[17] Acquire the *H and 13C
NMR spectra according to the instrument's standard operating procedures. The strength of
the magnetic field affects the resolution of the spectrum.[18]

IR Spectroscopy Protocol (Thin Solid Film Method)

Sample Preparation: Dissolve a small amount (approx. 50 mg) of solid p-
aminophenylethanol in a few drops of a volatile solvent like methylene chloride or acetone.
[19]

Film Deposition: Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).
[19][20]

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin solid film of
the compound on the plate.[19]

Spectral Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and
obtain the spectrum.[19] If the signal is too weak, add another drop of the solution and re-
measure. If it is too strong, clean the plate and use a more dilute solution.[19]

Cleaning: After analysis, clean the salt plates thoroughly with a dry solvent (e.g., acetone)
and return them to a desiccator.[20]

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/pdf/Application_Notes_Protocols_NMR_Spectroscopy_for_the_Structure_Elucidaion_of_Complex_Organic_Molecules.pdf
http://web.mit.edu/5.311/www/NMR.pdf
http://web.mit.edu/5.311/www/NMR.pdf
https://www.benchchem.com/pdf/Application_Notes_Protocols_NMR_Spectroscopy_for_the_Structure_Elucidaion_of_Complex_Organic_Molecules.pdf
http://web.mit.edu/5.311/www/NMR.pdf
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/nmr/nmr1.htm
https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://www.webassign.net/sample/ncsumeorgchem1/lab_2/manual.html
https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://www.webassign.net/sample/ncsumeorgchem1/lab_2/manual.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7734205?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Mass Spectrometry Protocol (Electron lonization - GC-
MS)

Sample Preparation: Prepare a dilute solution of p-aminophenylethanol in a volatile organic
solvent (e.g., methanol, acetonitrile) suitable for injection into the gas chromatograph (GC).
[21]

lonization: In the most common "electron impact” (El) method, the sample is vaporized in a
high vacuum and bombarded with a high-energy electron beam. This process knocks an
electron off the molecule to form a molecular ion (a radical cation).[14]

Fragmentation: The high energy of El often causes the molecular ion to fragment into
smaller, characteristic ions.[14]

Mass Analysis: The ions are accelerated into a magnetic field, where they are separated
based on their mass-to-charge (m/z) ratio.[14]

Detection: A detector records the abundance of each ion at a specific m/z ratio, generating
the mass spectrum.[14]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic

compound using the described spectroscopic methods.
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Workflow for Spectroscopic Analysis of p-Aminophenylethanol
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Caption: Logical workflow for structural elucidation using spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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